molecular formula C21H30ClN3O B12712474 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride CAS No. 184691-54-1

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride

Cat. No.: B12712474
CAS No.: 184691-54-1
M. Wt: 375.9 g/mol
InChI Key: DLKHNNTUVKNJSE-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyridoindole core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

When compared to other similar compounds, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride stands out due to its unique structure and diverse applications. Similar compounds may include other pyridoindole derivatives, each with their own distinct properties and uses. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .

Properties

CAS No.

184691-54-1

Molecular Formula

C21H30ClN3O

Molecular Weight

375.9 g/mol

IUPAC Name

9-methyl-2-(4-piperidin-1-ylbutyl)-3,4-dihydropyrido[3,4-b]indol-1-one;hydrochloride

InChI

InChI=1S/C21H29N3O.ClH/c1-22-19-10-4-3-9-17(19)18-11-16-24(21(25)20(18)22)15-8-7-14-23-12-5-2-6-13-23;/h3-4,9-10H,2,5-8,11-16H2,1H3;1H

InChI Key

DLKHNNTUVKNJSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCCN4CCCCC4.Cl

Origin of Product

United States

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